5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting thiosemicarbazide with α-haloketones under basic conditions.
Introduction of Bromobenzyl and Chlorobenzyl Groups: The bromobenzyl and chlorobenzyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzyl and chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 4-Bromobenzyl bromide
- N-{2-[(4-bromobenzyl)oxy]-5-chlorobenzyl}-N-(2-methylphenyl)amine
Uniqueness
5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one is unique due to its specific combination of bromobenzyl and chlorobenzyl groups attached to the thiazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C20H15BrClN3OS2 |
---|---|
Molekulargewicht |
492.8 g/mol |
IUPAC-Name |
5-[(4-bromophenyl)methyl]-3-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H15BrClN3OS2/c21-14-5-1-13(2-6-14)10-17-18(26)25(19(23)28-17)20-24-11-16(27-20)9-12-3-7-15(22)8-4-12/h1-8,11,17,23H,9-10H2 |
InChI-Schlüssel |
BXKZLBWDTJECLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2C(=O)N(C(=N)S2)C3=NC=C(S3)CC4=CC=C(C=C4)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.